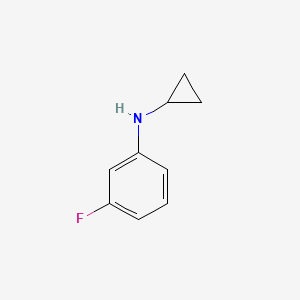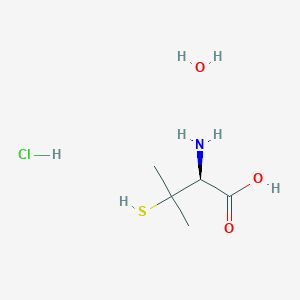
(S)-2-Amino-3-mercapto-3-methylbutanoic acid hydrochloride hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-3-mercapto-3-methylbutanoic acid hydrochloride hydrate is a chiral amino acid derivative. This compound is characterized by the presence of an amino group, a mercapto group, and a methyl group attached to a butanoic acid backbone. The hydrochloride hydrate form indicates that the compound is in its salt form with hydrochloric acid and contains water molecules in its crystalline structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-mercapto-3-methylbutanoic acid hydrochloride hydrate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-2-Amino-3-mercapto-3-methylbutanoic acid.
Formation of Hydrochloride Salt: The amino acid is reacted with hydrochloric acid to form the hydrochloride salt. This reaction is usually carried out in an aqueous solution under controlled temperature and pH conditions.
Crystallization: The resulting solution is subjected to crystallization to obtain the hydrate form. This involves slow evaporation of the solvent at room temperature, allowing the formation of crystalline hydrates.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The crystallization process is often carried out in controlled environments to ensure consistent quality and to prevent contamination.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-3-mercapto-3-methylbutanoic acid hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can undergo reduction reactions, particularly at the mercapto group.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or iodine can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution Reagents: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Disulfides: Formed from the oxidation of the mercapto group.
Reduced Thiols: Resulting from the reduction of the mercapto group.
Substituted Amino Acids: Formed through substitution reactions at the amino group.
Aplicaciones Científicas De Investigación
(S)-2-Amino-3-mercapto-3-methylbutanoic acid hydrochloride hydrate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its role in protein structure and function, particularly in the formation of disulfide bonds.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-3-mercapto-3-methylbutanoic acid hydrochloride hydrate involves its interaction with biological molecules:
Molecular Targets: The compound can interact with enzymes and proteins, particularly those containing cysteine residues.
Pathways: It can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
L-Cysteine Hydrochloride Hydrate: Similar in structure but lacks the methyl group.
L-Methionine: Contains a methylthio group instead of a mercapto group.
L-Homocysteine: Similar but with an additional methylene group in the backbone.
Uniqueness
(S)-2-Amino-3-mercapto-3-methylbutanoic acid hydrochloride hydrate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a mercapto group allows it to participate in a wide range of chemical reactions, making it a versatile compound in research and industrial applications.
Propiedades
Fórmula molecular |
C5H14ClNO3S |
|---|---|
Peso molecular |
203.69 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-methyl-3-sulfanylbutanoic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C5H11NO2S.ClH.H2O/c1-5(2,9)3(6)4(7)8;;/h3,9H,6H2,1-2H3,(H,7,8);1H;1H2/t3-;;/m0../s1 |
Clave InChI |
FSSISUZJDVXKOS-QTNFYWBSSA-N |
SMILES isomérico |
CC(C)([C@H](C(=O)O)N)S.O.Cl |
SMILES canónico |
CC(C)(C(C(=O)O)N)S.O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


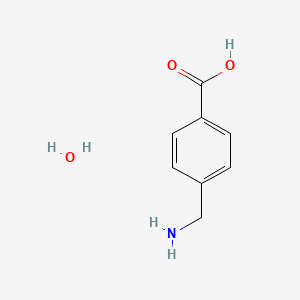
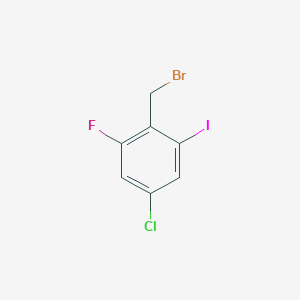

![tert-Butyl (6-cyanobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B12971852.png)


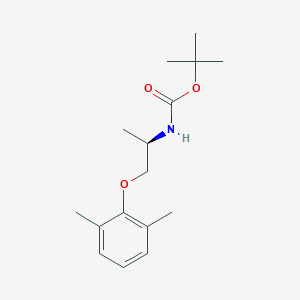
![Bis([1,10-Phenanthroline)(4,5,9,14-Tetraaza-benzo[b]triphenylene)ruthenium (II) dichloride](/img/structure/B12971873.png)

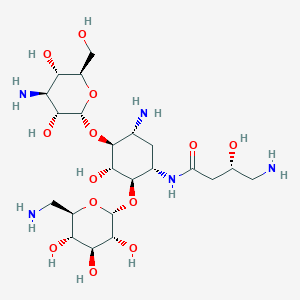
![4-Chloro-2-methylthieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B12971886.png)

![Ethyl 2,3-dimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carboxylate](/img/structure/B12971892.png)
